molecular formula C15H14N4O2 B14923229 methyl 1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B14923229
M. Wt: 282.30 g/mol
InChI Key: UHJDZZNSHKTPFC-UHFFFAOYSA-N
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Description

Methyl 1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a methyl ester group at the 4-position and a pyridin-3-yl substituent at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-5-phenylpyrazole with suitable reagents can yield the desired pyrazolo[3,4-b]pyridine scaffold . The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium acetate at low temperatures (0–5°C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This structural arrangement contributes to its distinct chemical reactivity and potential biological activities.

Biological Activity

Methyl 1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the class of pyrazolo[3,4-b]pyridines, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The structural formula of this compound is characterized by a pyrazolo ring fused to a pyridine moiety. This unique structure contributes to its biological properties. The compound can be represented as follows:

C13H13N3O2\text{C}_{13}\text{H}_{13}\text{N}_3\text{O}_2

1. PPAR Agonism

Research indicates that derivatives of pyrazolo[3,4-b]pyridine, including the target compound, exhibit agonistic activity towards human peroxisome proliferator-activated receptor alpha (hPPARα). This receptor plays a crucial role in lipid metabolism and glucose homeostasis. A study demonstrated that certain derivatives effectively reduced plasma triglyceride levels in high-fructose-fed rat models, suggesting potential applications in treating metabolic disorders .

2. Kinase Inhibition

Pyrazolo[3,4-b]pyridine derivatives have been extensively studied as inhibitors of various kinases, particularly tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation. Compounds derived from this scaffold have shown promising activity against TRKA . The SAR studies reveal that modifications at specific positions on the pyrazolo ring can enhance inhibitory potency against these kinases .

3. Anti-inflammatory Properties

Some pyrazolo[3,4-b]pyridine derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. In vitro assays have shown that certain analogs significantly suppress COX activity, indicating their potential as anti-inflammatory agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings from SAR studies include:

  • Substituent Effects : The presence and position of substituents on the pyrazolo ring significantly influence biological activity. For instance, bulky substituents at specific positions can enhance receptor binding affinity and selectivity .
  • Lipophilicity and Basicity : The lipophilicity (logP) and basicity (pKa) of compounds are crucial for their pharmacokinetic profiles. Variations in these properties can affect the binding to target proteins such as hERG channels, which are important for cardiac safety .

Case Studies

Several studies have explored the biological activities of this compound and its analogs:

StudyActivity AssessedFindings
PPARα AgonismEffective in reducing triglycerides in rat models
Kinase InhibitionPotent against TRKA with specific structural modifications
Anti-inflammatorySignificant inhibition of COX enzymes

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

methyl 1,3-dimethyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C15H14N4O2/c1-9-13-11(15(20)21-3)7-12(10-5-4-6-16-8-10)17-14(13)19(2)18-9/h4-8H,1-3H3

InChI Key

UHJDZZNSHKTPFC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CN=CC=C3)C(=O)OC)C

Origin of Product

United States

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